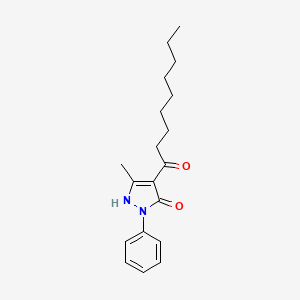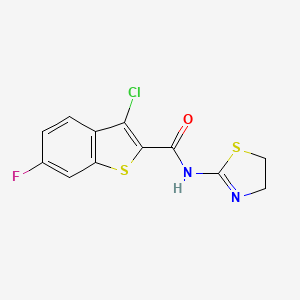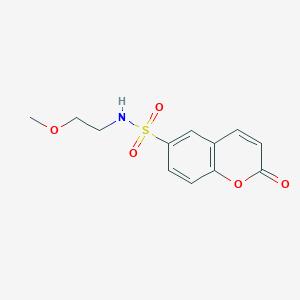
1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-nonanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-nonanone, also known as Curcumin C3 reductase inhibitor 1 (CCRI-1), is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CCRI-1 is a potent inhibitor of curcumin C3 reductase, an enzyme that is involved in the biosynthesis of curcumin, a natural polyphenol with anti-inflammatory and antioxidant properties.
Wirkmechanismus
CCRI-1 exerts its pharmacological effects by inhibiting the activity of curcumin C3 reductase, which is involved in the biosynthesis of curcumin. By blocking the biosynthesis of curcumin, CCRI-1 reduces the levels of this natural polyphenol in the body, which in turn, affects various signaling pathways involved in inflammation, oxidative stress, and cell growth.
Biochemical and Physiological Effects:
CCRI-1 has been shown to have various biochemical and physiological effects in preclinical studies. These effects include inhibition of cancer cell growth, improvement of insulin sensitivity and glucose metabolism, protection of neurons from oxidative stress and inflammation, and reduction of inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
CCRI-1 has several advantages for lab experiments, including its high potency and selectivity for curcumin C3 reductase, and its ability to modulate various signaling pathways involved in disease pathogenesis. However, CCRI-1 also has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on CCRI-1. These include further studies on its pharmacokinetics and bioavailability, development of more potent and selective analogs, investigation of its potential therapeutic applications in other diseases, and exploration of its mechanism of action at the molecular level. Additionally, more research is needed to explore the safety and toxicity of CCRI-1 in preclinical models before it can be considered for clinical trials.
In conclusion, CCRI-1 is a promising chemical compound with potential therapeutic applications in various diseases. Its inhibition of curcumin C3 reductase and modulation of various signaling pathways make it an attractive target for drug development. With further research, CCRI-1 may become a valuable tool for the treatment of cancer, diabetes, and neurodegenerative disorders.
Synthesemethoden
The synthesis of CCRI-1 involves a multistep process that starts with the reaction of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 1-nonanone in the presence of a base catalyst. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride to yield CCRI-1. The overall yield of the synthesis process is approximately 35%.
Wissenschaftliche Forschungsanwendungen
CCRI-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, CCRI-1 has been shown to inhibit the growth of cancer cells by blocking the biosynthesis of curcumin, which is known to have anti-cancer properties. In diabetes research, CCRI-1 has been shown to improve insulin sensitivity and glucose metabolism. In neurodegenerative disorder research, CCRI-1 has been shown to protect neurons from oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
5-methyl-4-nonanoyl-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-3-4-5-6-7-11-14-17(22)18-15(2)20-21(19(18)23)16-12-9-8-10-13-16/h8-10,12-13,20H,3-7,11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNBYRORJNXOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)C1=C(NN(C1=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4-nonanoyl-2-phenyl-1H-pyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(3,4-dichlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B4942432.png)

![4-{2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4942443.png)
![{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B4942458.png)


![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4942480.png)

![N-{3-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]phenyl}-2-furamide](/img/structure/B4942486.png)

![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methyl-N-(2-phenoxyethyl)acetamide](/img/structure/B4942498.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine](/img/structure/B4942508.png)
